molecular formula C7H5ClFNO2 B1518977 2-Amino-3-chloro-5-fluorobenzoic acid CAS No. 1022961-12-1

2-Amino-3-chloro-5-fluorobenzoic acid

Cat. No. B1518977
M. Wt: 189.57 g/mol
InChI Key: VVVXUPVSKDWTEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552186B2

Procedure details

A solution of 7-chloro-5-fluoro-1H-indole-2,3-dione (270 mg) in 1 M sodium hydroxide solution (5 mL) was treated with 30% hydrogen peroxide (5 mL) via dropwise addition. After one hour of stirring, the reaction was acidified with HCl to pH 1, and extracted three times with ethyl acetate. The combined organic layers were dried with sodium sulfate, and concentrated in vacuo to provide 200 mg of 2-amino-3-chloro-5-fluoro-benzoic acid.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([F:13])[CH:5]=[C:6]2[C:10]=1[NH:9]C(=O)[C:7]2=[O:12].[OH:14]O.Cl>[OH-].[Na+]>[NH2:9][C:10]1[C:2]([Cl:1])=[CH:3][C:4]([F:13])=[CH:5][C:6]=1[C:7]([OH:12])=[O:14] |f:3.4|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
ClC=1C=C(C=C2C(C(NC12)=O)=O)F
Name
Quantity
5 mL
Type
reactant
Smiles
OO
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After one hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.